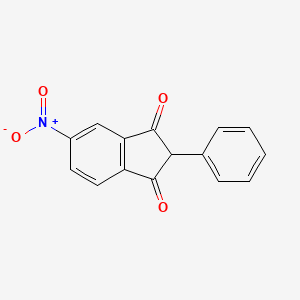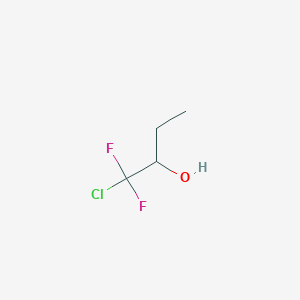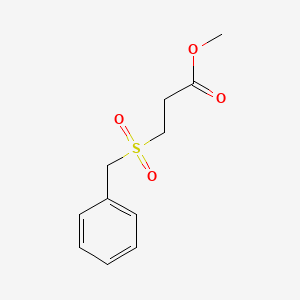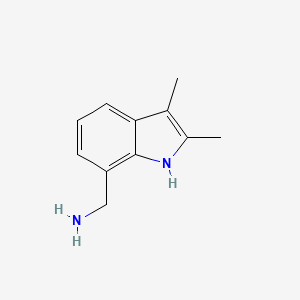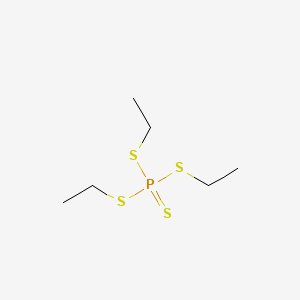
Phosphorotetrathioic acid, triethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorotetrathioic acid, triethyl ester is an organophosphorus compound with the chemical formula (C2H5O)3PS4. It is a colorless liquid that is primarily used in various industrial and scientific applications. This compound is known for its unique chemical properties, which make it valuable in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Phosphorotetrathioic acid, triethyl ester can be synthesized through the reaction of phosphorus pentasulfide (P2S5) with ethanol (C2H5OH). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ P_2S_5 + 6C_2H_5OH \rightarrow 2(C_2H_5O)_3PS_4 + H_2S + 2H_2O ]
This reaction involves the substitution of sulfur atoms in phosphorus pentasulfide with ethoxy groups from ethanol, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and impurities.
化学反応の分析
Types of Reactions
Phosphorotetrathioic acid, triethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotetrathioic acid derivatives.
Reduction: Reduction reactions can convert the ester into simpler phosphorothioate compounds.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorotetrathioic acid derivatives, while substitution reactions can produce a wide range of phosphorothioate compounds.
科学的研究の応用
Phosphorotetrathioic acid, triethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphorotetrathioic acid, triethyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. The compound’s unique structure allows it to interact with different pathways, making it a versatile tool in biochemical research.
類似化合物との比較
Phosphorotetrathioic acid, triethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, diethyl ester: This compound has two ethoxy groups instead of three, resulting in different chemical properties and reactivity.
Phosphorodithioic acid, triethyl ester: This compound contains two sulfur atoms, which affects its stability and reactivity compared to this compound.
The uniqueness of this compound lies in its four sulfur atoms, which provide distinct chemical properties and make it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
1642-43-9 |
|---|---|
分子式 |
C6H15PS4 |
分子量 |
246.4 g/mol |
IUPAC名 |
tris(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15PS4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 |
InChIキー |
JCFFNZAUZIFYSM-UHFFFAOYSA-N |
正規SMILES |
CCSP(=S)(SCC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



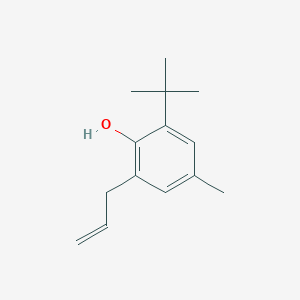

![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)


